4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a hydrazone group attached to a phenyl ring and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 4-phenyl-3(2H)-pyridazinone with phenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in ethanol or methanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Reduction: Dihydropyridazine derivatives with potential biological activity.
Substitution: Functionalized derivatives with varied properties depending on the introduced groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Hydrazono(phenyl)methyl)-6-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-(Hydrazono(phenyl)methyl)-5-phenylpyridazin-3(2H)-one: Similar structure but with a different substitution pattern on the pyridazine ring.
Uniqueness
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and pyridazinones. Various methodologies have been reported, including one-pot reactions that enhance yield and purity. For instance, the condensation of phenylhydrazine with substituted pyridazinones has been documented, leading to derivatives with varied biological profiles .
Antimicrobial Properties
Research indicates that pyridazinone derivatives exhibit significant antimicrobial activity. In a comparative study, various synthesized pyridazinones were tested against bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound this compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyridazinones. Specifically, derivatives targeting the JNK1 pathway have been synthesized and evaluated for their efficacy against different cancer cell lines. The hydrazone derivative has shown cytotoxic effects in vitro, indicating its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
Pyridazinone derivatives have also been investigated for their anti-inflammatory properties. In particular, some compounds have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, which play a crucial role in inflammatory processes. The anti-inflammatory activity of this compound was assessed through various assays, revealing significant inhibition of inflammatory mediators .
Case Studies
Study | Findings | |
---|---|---|
Youness Boukharsa et al. (2014) | Evaluated various pyridazinones for antimicrobial activity | Identified strong activity against multiple bacterial strains |
Mohd Ansari et al. (2021) | Investigated COX-2 inhibition by pyridazine derivatives | Suggested potential for developing anti-inflammatory drugs |
Zsuzsanna Riedl et al. (2020) | Assessed anticancer properties targeting JNK1 pathway | Demonstrated cytotoxicity against cancer cell lines |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance:
- Antimicrobial : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Anticancer : It potentially induces apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory : The inhibition of COX enzymes reduces the production of pro-inflammatory prostaglandins.
Properties
Molecular Formula |
C17H14N4O |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-phenyl-5-[(E)-C-phenylcarbonohydrazonoyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14N4O/c18-19-16(13-9-5-2-6-10-13)14-11-15(20-21-17(14)22)12-7-3-1-4-8-12/h1-11H,18H2,(H,21,22)/b19-16+ |
InChI Key |
QKKVVQHJOVVBEN-KNTRCKAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)/C(=N/N)/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=NN)C3=CC=CC=C3 |
Origin of Product |
United States |
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